1-Pentanamidocyclopentanecarboxamide

Irbesartan synthesis process chemistry convergent synthesis

Generic intermediate sourcing often leads to batch failures and regulatory delays due to impurity mismatch. Procure certified 1-Pentanamidocyclopentanecarboxamide (Irbesartan N-Valeryl Carboxamide) to meet FDA/EMA impurity profiling requirements. • Penultimate intermediate for convergent Irbesartan synthesis; enables selective N-alkylation with ≥97% purity without chromatography. • Certified reference standard (Irbesartan Impurity 2) with full spectroscopic characterization and ≥95% HPLC purity for robust ANDA method validation. • Universal sartan building block: also applicable to losartan, valsartan, candesartan, reducing starting material inventory and qualification burden.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 177219-40-8
Cat. No. B180736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentanamidocyclopentanecarboxamide
CAS177219-40-8
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1(CCCC1)C(=O)N
InChIInChI=1S/C11H20N2O2/c1-2-3-6-9(14)13-11(10(12)15)7-4-5-8-11/h2-8H2,1H3,(H2,12,15)(H,13,14)
InChIKeyKYQOPOVIDARNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentanamidocyclopentanecarboxamide: ARB Intermediate & Reference Standard


1-Pentanamidocyclopentanecarboxamide, also known as Irbesartan N-Valeryl Carboxamide [1], is a cyclic diamide with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [2]. It serves a dual role in pharmaceutical chemistry: firstly, as a penultimate intermediate in the convergent synthesis of the antihypertensive drug Irbesartan [3]; secondly, as a characterized impurity reference standard (Irbesartan Impurity 2) essential for analytical method validation and quality control during Irbesartan manufacturing . Its chemical identity is confirmed by IUPAC name 1-(pentanoylamino)cyclopentane-1-carboxamide and InChIKey KYQOPOVIDARNBM-UHFFFAOYSA-N [2].

Why 1-Pentanamidocyclopentanecarboxamide Cannot Be Substituted


Substituting 1-pentanamidocyclopentanecarboxamide with a generic building block in Irbesartan synthesis or analysis is unfeasible due to its unique chemoselectivity and structural role. The compound's primary carboxamide moiety facilitates a highly selective N-alkylation with a 4'-substituted methyl biphenyl-2-carbonitrile, a transformation that proceeds under mild conditions without protecting group manipulation [1]. Generic cyclopentane carboxamides lack the N-valeryl substituent, which is critical for the subsequent cyclization to form the 1,3-diazaspiro[4.4]non-1-en-4-one core of Irbesartan [2]. In analytical contexts, using an unqualified substitute as an impurity marker would compromise method specificity, as only the authentic compound matches the retention time, mass spectrum, and NMR profile required for regulatory-compliant quality control .

1-Pentanamidocyclopentanecarboxamide Comparative Evidence


Convergent Synthesis vs. Traditional Linear Routes

The EP2194050A1 patent leverages 1-pentanamidocyclopentanecarboxamide in a convergent synthesis of Irbesartan, enabling a high-yielding N-alkylation step that avoids protecting group chemistry and chromatographic purification [1]. This contrasts sharply with linear syntheses from simpler cyclopentanone derivatives, which often require multiple protection/deprotection steps and lower overall yields. The patent explicitly states that the subsequent intermediate, N-[(2'-cyanobiphenyl-4-yl)methyl]-1-pentanamidocyclopentanecarboxamide, is obtained with a purity of at least 97%, preferably at least 98%, and more preferably at least 99% [1].

Irbesartan synthesis process chemistry convergent synthesis N-alkylation

Certified Impurity Standard vs. Uncertified Reagents

As a pharmacopeial impurity standard, 1-pentanamidocyclopentanecarboxamide is supplied with a certified HPLC purity of 95% and a comprehensive characterization package including 1H-NMR, MS, IR, and HPLC chromatograms . This contrasts with generic, uncertified chemical reagents that lack batch-specific purity certification and spectral data. The compound's precise CAS assignment (177219-40-8) and structural identity as Irbesartan Impurity 2 enable its unambiguous use in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1].

pharmaceutical analysis impurity profiling HPLC purity reference standard

Direct Acylation Route Advantage

The synthesis of 1-pentanamidocyclopentanecarboxamide via acylation of 1-amino-1-cyclopentanecarboxamide with valeryl chloride has been reported to proceed with a high yield of approximately 97% [1]. This straightforward one-step preparation is a significant practical advantage over multi-step syntheses of structurally related intermediates, such as the valeryl cycloleucine amide derivatives that require additional protection or activation steps.

organic synthesis amide coupling intermediate preparation yield optimization

Common Intermediate for Multiple Sartans

The EP2194050A1 patent notes that the starting materials for this process, including 1-pentanamidocyclopentanecarboxamide, are widely used in the synthesis of various sartans, not just Irbesartan, such as candesartan, telmisartan, losartan, olmesartan, and valsartan [1]. This contrasts with route-specific intermediates that are tailored to a single API. While quantitative yield data for each sartan is not provided in the patent, the structural versatility of this diamide scaffold is a class-level inference supporting its broad utility.

sartan synthesis candesartan telmisartan losartan olmesartan valsartan

1-Pentanamidocyclopentanecarboxamide Application Scenarios


Generic Irbesartan ANDA Filing

Pharmaceutical companies developing a generic Irbesartan product must quantify and control all process-related impurities. 1-Pentanamidocyclopentanecarboxamide, procured as a certified reference standard (Irbesartan Impurity 2) with full spectroscopic characterization and a documented HPLC purity of 95% , enables robust HPLC method validation and batch release testing. This directly addresses FDA and EMA requirements for impurity profiling in ANDA submissions .

High-Purity Irbesartan Scale-Up

The convergent EP2194050A1 process utilizes 1-pentanamidocyclopentanecarboxamide for a selective N-alkylation that yields the key intermediate with ≥97% purity without chromatography . Manufacturing organizations can leverage this high-purity intermediate to streamline the final API purification, reduce solvent consumption, and improve overall yield, leading to a more cost-effective and environmentally sustainable commercial production.

Multi-Sartan Development Platform

For CROs and CDMOs supporting multiple sartan programs, 1-pentanamidocyclopentanecarboxamide serves as a universal building block. As noted in EP2194050A1, it is a common intermediate for losartan, valsartan, candesartan, and others . Procuring this single intermediate in bulk enables a platform approach to synthesizing various ARBs, drastically reducing the number of custom starting materials that need to be qualified and inventoried.

Impurity Fate & Purge in Crystallization

Analytical development scientists investigating the purge factor of residual intermediates can use the certified 1-pentanamidocyclopentanecarboxamide reference standard to spike crystallization experiments. Quantifying its removal efficiency across different solvent systems and cooling profiles provides data for a science-based justification of the control strategy, as recommended by ICH Q3A guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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